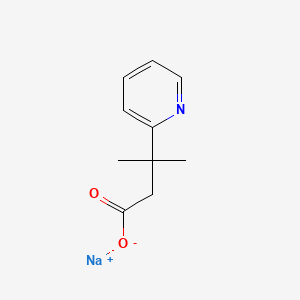
(R)-1-(3-Methylthiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is a chiral compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, material science, and organic synthesis. The ®-enantiomer of 1-(3-Methylthiophen-2-yl)ethan-1-ol is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophene, which is commercially available or can be synthesized from thiophene through Friedel-Crafts alkylation.
Grignard Reaction: 3-Methylthiophene undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(3-Methylthiophen-2-yl)ethanol.
Chiral Resolution: The racemic mixture of 1-(3-Methylthiophen-2-yl)ethanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone, ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: The compound can be reduced to form ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with various functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents for converting the hydroxyl group to a halide.
Major Products
Oxidation: ®-1-(3-Methylthiophen-2-yl)ethanone.
Reduction: ®-1-(3-Methylthiophen-2-yl)ethane.
Substitution: ®-1-(3-Methylthiophen-2-yl)ethyl chloride or bromide.
Scientific Research Applications
®-1-(3-Methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: Thiophene derivatives, including ®-1-(3-Methylthiophen-2-yl)ethan-1-ol, are used in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in central nervous system function.
Pathways: The compound may modulate signaling pathways related to neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, thiophene, is a simple sulfur-containing heterocycle.
3-Methylthiophene: A methyl-substituted derivative of thiophene.
1-(3-Methylthiophen-2-yl)ethanone: The oxidized form of ®-1-(3-Methylthiophen-2-yl)ethan-1-ol.
Uniqueness
®-1-(3-Methylthiophen-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a thiophene ring and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(1R)-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1 |
InChI Key |
GBOQHKONOPQNPU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](C)O |
Canonical SMILES |
CC1=C(SC=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



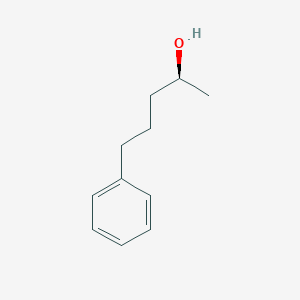
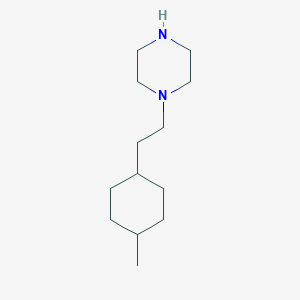

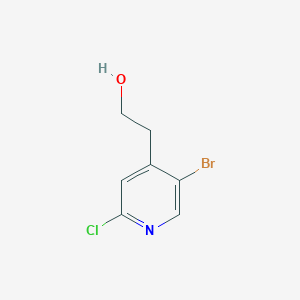
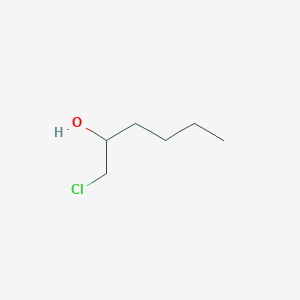
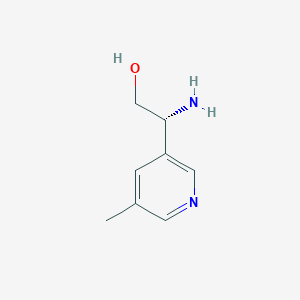
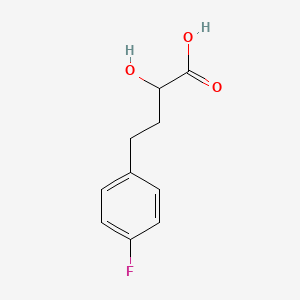


![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
